molecular formula C16H18N2O B4935424 4-propyl-N-(3-pyridinylmethyl)benzamide

4-propyl-N-(3-pyridinylmethyl)benzamide

Cat. No. B4935424
M. Wt: 254.33 g/mol
InChI Key: NNTIKDXWEUVWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-propyl-N-(3-pyridinylmethyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . The average mass of this compound is 240.300 Da and the monoisotopic mass is 240.126266 Da .

Scientific Research Applications

Anti-Tubercular Activity

4-propyl-N-(3-pyridinylmethyl)benzamide: and its derivatives have been investigated for their anti-tubercular potential. In a study by Singireddi et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB) H37Ra . Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents, addressing the urgent need for new and effective drugs against TB.

Cytotoxicity Assessment

The same study also assessed the cytotoxicity of the active compounds on human embryonic kidney cells (HEK-293). Encouragingly, the compounds demonstrated non-toxicity to human cells, making them safer candidates for further development .

Green Synthesis of Benzamides

While not directly related to the compound , benzamides are essential building blocks in medicinal chemistry. Researchers have explored various synthetic methods for benzamide derivatives. For instance, a study by Zhou et al. reported the synthesis of benzamides through direct condensation using a recoverable catalyst and ultrasonic irradiation, highlighting eco-friendly and efficient approaches .

properties

IUPAC Name

4-propyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-4-13-6-8-15(9-7-13)16(19)18-12-14-5-3-10-17-11-14/h3,5-11H,2,4,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTIKDXWEUVWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-(pyridin-3-ylmethyl)benzamide

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